molecular formula C13H18BrNO3 B1397181 Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate CAS No. 868047-76-1

Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate

Cat. No.: B1397181
CAS No.: 868047-76-1
M. Wt: 316.19 g/mol
InChI Key: XMYYYHRQJQKHOA-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a bromine atom, a tert-butyl group, and a methoxy group attached to an isonicotinic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate typically involves the bromination of ethyl 6-(tert-butyl)-3-methoxyisonicotinate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include primary alcohols.

Scientific Research Applications

Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The tert-butyl and methoxy groups can modulate the compound’s lipophilicity and steric properties, affecting its overall biological activity.

Comparison with Similar Compounds

Ethyl 2-bromo-6-(tert-butyl)-3-methoxyisonicotinate can be compared with similar compounds such as:

    Ethyl 2-bromo-3-methoxyisonicotinate: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    Ethyl 6-(tert-butyl)-3-methoxyisonicotinate: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    Ethyl 2-bromo-6-(tert-butyl)isonicotinate: Lacks the methoxy group, influencing its oxidation and reduction behavior.

Properties

IUPAC Name

ethyl 2-bromo-6-tert-butyl-3-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-6-18-12(16)8-7-9(13(2,3)4)15-11(14)10(8)17-5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYYYHRQJQKHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1OC)Br)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the above bromopyridine (2.74 g, 9.07 mmol) in acetonitrile/methanol (9:1, 33 mL) was added N,N-diisopropylethylamine (2.50 mL, 14.2 mmol) followed by (trimethylsilyl)diazomethane (2.0M in hexane, 7.0 mL, 14.2 mmol). The red solution was stirred 0.5 h at room temperature then concentrated in vacuo. The residue was dissolved in methylene chloride, washed with saturated aqueous NaHCO3, dried over sodium sulfate, filtered, and concentrated in vacuo to provide 2-bromo-6-tert-butyl-3-methoxy-isonicotinic acid ethyl ester (2.65 g, 93%) as a red oil which was utilized without further purification.
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
acetonitrile methanol
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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